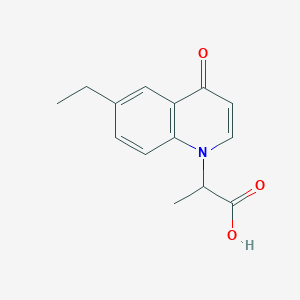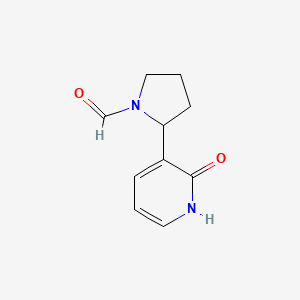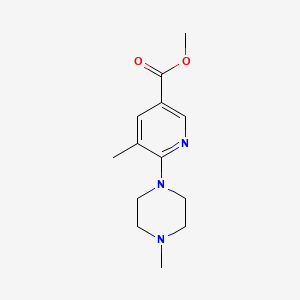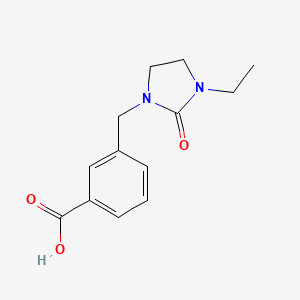
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that contribute to its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and β-ketoesters.
Esterification: The carboxylic acid group at the 3rd position is esterified using ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and chlorination reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinolines.
Substitution Products: Aminoquinolines and thioquinolines.
科学研究应用
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound inhibits the bacterial enzyme DNA gyrase, which is essential for DNA replication.
Topoisomerase IV Inhibition: It also targets topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death.
相似化合物的比较
Similar Compounds
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features multiple fluorine substitutions.
Uniqueness
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in antibacterial research.
属性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
ethyl 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |
InChI 键 |
OKFLLFCIVPUPHC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)






![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)



